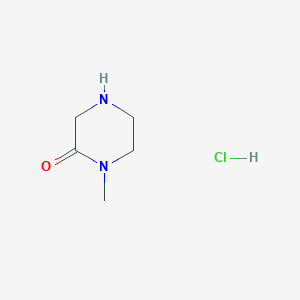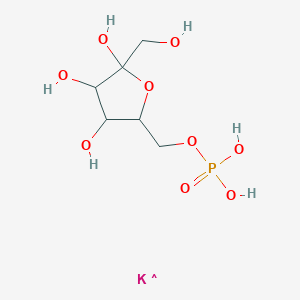
3-(3-噻吩基)丙烯酸
描述
3-噻吩丙烯酸,也称为 (2Z)-3-(3-噻吩基)丙烯酸,是一种有机化合物,分子式为 C7H6O2S。它是一种丙烯酸的衍生物,其中乙烯基被噻吩环取代。
科学研究应用
3-噻吩丙烯酸在科学研究中具有广泛的应用:
化学: 它用作合成更复杂噻吩衍生物的构建模块,而这些衍生物在有机半导体和导电聚合物的开发中至关重要.
生物学: 该化合物正在研究其潜在的生物活性,包括抗菌和抗癌活性.
5. 作用机理
3-噻吩丙烯酸的作用机理涉及它与各种分子靶点和途径的相互作用。在生物系统中,它可以抑制特定的酶或受体,从而导致其观察到的生物学效应。例如,其抗炎作用可能归因于对环氧合酶 (COX) 酶的抑制,类似于非甾体抗炎药 (NSAID) 。此外,其抗菌活性可能是由于破坏细菌细胞膜或干扰重要的代谢途径 .
作用机制
Target of Action
It has been observed that this compound forms complexes with manganese (mn12), specifically sulfur-containing carboxylates . These complexes are likely to play a significant role in the compound’s mechanism of action.
Mode of Action
The compound forms complexes with manganese, specifically [Mn12O12(tha)16(H2O)4], where ‘tha’ represents the 3-(3-Thienyl)acrylic acid . The formation of these complexes suggests that the compound may interact with its targets through the formation of these complexes.
Biochemical Pathways
The formation of complexes with manganese suggests that it may influence pathways involving this element or its compounds .
Result of Action
The compound’s ability to form complexes with manganese suggests that it may have an impact on processes or structures involving this element .
Action Environment
The action, efficacy, and stability of 3-(3-Thienyl)acrylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Moreover, it should be handled with gloves and avoided from getting in eyes, on skin, or clothing .
生化分析
Biochemical Properties
It is known that it forms complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to form complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates
准备方法
合成路线和反应条件: 3-噻吩丙烯酸可以通过多种方法合成。一种常见的方法是,在哌啶作为催化剂的情况下,使噻吩-3-甲醛与丙二酸发生缩合反应。该反应通过 Knoevenagel 缩合反应然后脱羧生成所需的产物 .
工业生产方法: 3-噻吩丙烯酸的工业生产通常涉及使用类似的缩合反应进行大规模合成。该工艺针对更高的产率和纯度进行了优化,通常采用连续流动反应器和先进的提纯技术来确保最终产品的质量 .
化学反应分析
反应类型: 3-噻吩丙烯酸会发生各种化学反应,包括:
氧化: 它可以被氧化生成噻吩-3-羧酸。
还原: 双键的还原可以得到 3-噻吩丙酸。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常采用钯碳 (Pd/C) 催化加氢。
主要生成产物:
氧化: 噻吩-3-羧酸。
还原: 3-噻吩丙酸。
相似化合物的比较
3-噻吩丙烯酸可以与其他类似化合物进行比较,例如:
噻吩-3-羧酸: 两种化合物都含有噻吩环,但 3-噻吩丙烯酸还有一个丙烯酸部分,这赋予了它不同的化学反应性和生物活性。
3-噻吩丙酸: 该化合物是 3-噻吩丙烯酸的还原形式,缺少丙烯酸部分的双键。
噻吩-2-羧酸: 另一种噻吩衍生物,羧基在环上的不同位置,导致不同的化学和生物性质.
属性
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102696-71-9, 1195-52-4 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?
A: 3-(3-Thienyl)acrylic acid exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from 3-(3-Thienyl)acrylic acid and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []
Q2: Can 3-(3-Thienyl)acrylic acid be used to modify surfaces for electrochemical applications?
A: Yes, 3-(3-Thienyl)acrylic acid demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []
Q3: How does the structure of 3-(3-Thienyl)acrylic acid compare to similar compounds in terms of its impact on material properties?
A: When comparing 3-(3-Thienyl)acrylic acid to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from 3-(3-Thienyl)acrylic acid consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.
Q4: Does 3-(3-Thienyl)acrylic acid have potential in nanotechnology?
A: Research shows that 3-(3-Thienyl)acrylic acid can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes 3-(3-Thienyl)acrylic acid a promising candidate for various nanotechnology applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)









![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-7-ol](/img/structure/B12975.png)

